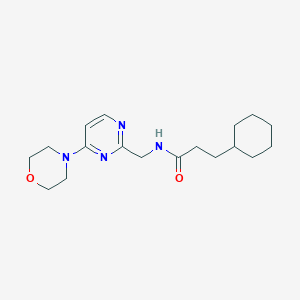

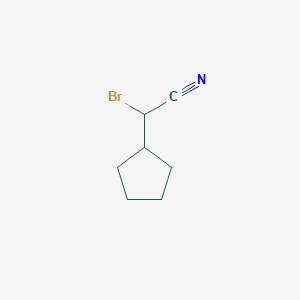

2-Bromo-2-cyclopentylacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

1. Construction of Indole Skeletons

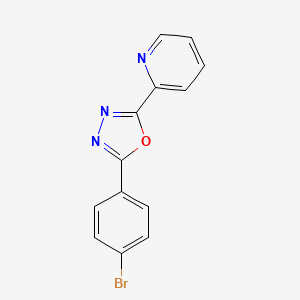

The development of a palladium-catalyzed tandem addition/cyclization method has been significant in constructing indole skeletons. This strategy utilizes 2-(2-aminoaryl)acetonitriles for direct construction, showing good functional group tolerance and chemoselectivity. Halogen substituents like bromo are amenable to further synthetic elaborations, expanding product diversity (Yu et al., 2017).

2. Bromo-cyanomethylative Cyclization of Enynes

A copper-catalyzed bromo-cyanomethylative cyclization of 1,6-enynes has been demonstrated, involving 2-bromoacetonitrile. This process enables alkyl radical generation and triggers a radical addition/cyclization/bromination sequence, yielding various vinyl C-Br bonds containing functionalized heterocycles (Zhu et al., 2022).

3. Formation of Cyclopropane Derivatives

The reaction of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles, including a process involving a double Michael addition followed by ring closure via internal nucleophilic substitution of the halogen, leads to the formation of cyclopropane bis-lactones. This showcases the utility of bromo-substituted compounds in complex molecular construction (Fariña et al., 1986).

4. Preparation of 2-Bromo-1-Alkenes from 1-Alkynes

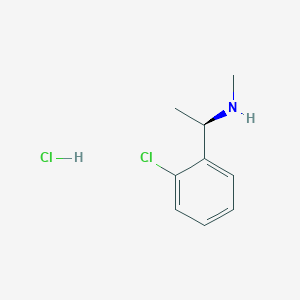

The microwave-assisted hydrobromination of 1-alkynes using a combination of lithium bromide (LiBr), chlorotrimethylsilane (TMSCl), and tetraethylammonium bromide (TEAB) in acetonitrile offers a clean and convenient method to generate 2-bromo-1-alkenes. This highlights the role of bromo compounds in synthesizing alkenes (Bunrit et al., 2011).

5. Synthesis of Benzocyclotrimers

2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene serves as a key intermediate for synthesizing vic-bromo(trimethylstannyl)bicycloolefins via Diels–Alder reaction. The cycloadducts can be cyclotrimerized to afford functionalized benzocyclotrimers, demonstrating the utility of bromo compounds in complex ring formation (Dalkılıç et al., 2009).

6. Antibacterial Activity of Cyanopyridine Derivatives

2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile was used as a substrate for synthesizing new cyanopyridine derivatives, which were evaluated for their antimicrobial activity against various bacteria. This highlights the potential biological applications of bromo-substituted compounds (Bogdanowicz et al., 2013).

特性

IUPAC Name |

2-bromo-2-cyclopentylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrN/c8-7(5-9)6-3-1-2-4-6/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIOYEUORMICJQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2-cyclopentylacetonitrile | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2962818.png)

![5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine](/img/structure/B2962820.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2962825.png)

![(Z)-N-(4-Acetamidophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2962833.png)

![(5-Fluoro-6-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2962836.png)

![4-Chloro-N-[1,1-dimethyl-2-(pyridin-2-ylsulfanyl)-ethyl]-benzenesulfonamide](/img/structure/B2962837.png)

![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)